molecular formula C12H13ClN2O4 B14505168 3-(4-Chlorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone CAS No. 64589-76-0

3-(4-Chlorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone

Cat. No.: B14505168
CAS No.: 64589-76-0
M. Wt: 284.69 g/mol
InChI Key: WXRBDDGLAWDWAK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a chlorophenyl group, a methylamino carbonyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base This intermediate is then subjected to cyclization with ethyl chloroformate to form the oxazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced oxazolidinone rings.

    Substitution: Compounds with modified chlorophenyl groups, depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone compound with antimicrobial properties.

    Tedizolid: A derivative of linezolid with enhanced activity.

    Cycloserine: An antibiotic with a similar oxazolidinone ring structure.

Uniqueness

3-(4-Chlorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group and methylamino carbonyl group contribute to its potential as a versatile compound in various research applications.

Properties

CAS No.

64589-76-0

Molecular Formula

C12H13ClN2O4

Molecular Weight

284.69 g/mol

IUPAC Name

[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl N-methylcarbamate

InChI

InChI=1S/C12H13ClN2O4/c1-14-11(16)18-7-10-6-15(12(17)19-10)9-4-2-8(13)3-5-9/h2-5,10H,6-7H2,1H3,(H,14,16)

InChI Key

WXRBDDGLAWDWAK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1CN(C(=O)O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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